molecular formula C18H13F3N2O B2723729 6-phenyl-2-{[3-(trifluoromethyl)phenyl]methyl}-2,3-dihydropyridazin-3-one CAS No. 922945-00-4

6-phenyl-2-{[3-(trifluoromethyl)phenyl]methyl}-2,3-dihydropyridazin-3-one

Cat. No.: B2723729
CAS No.: 922945-00-4
M. Wt: 330.31
InChI Key: WZNDTERUWNPTEU-UHFFFAOYSA-N
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Description

The compound 6-phenyl-2-{[3-(trifluoromethyl)phenyl]methyl}-2,3-dihydropyridazin-3-one is a pyridazinone derivative characterized by a six-membered dihydropyridazinone core. Key structural features include:

  • A phenyl group at position 6 of the pyridazinone ring.
  • A benzyl substituent at position 2, modified with a trifluoromethyl group at the meta position of the benzene ring.

Pyridazinones are heterocyclic compounds with diverse pharmacological applications, including anti-inflammatory, antimicrobial, and antitumor activities. The trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound a candidate for drug discovery .

Properties

IUPAC Name

6-phenyl-2-[[3-(trifluoromethyl)phenyl]methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F3N2O/c19-18(20,21)15-8-4-5-13(11-15)12-23-17(24)10-9-16(22-23)14-6-2-1-3-7-14/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZNDTERUWNPTEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-phenyl-2-{[3-(trifluoromethyl)phenyl]methyl}-2,3-dihydropyridazin-3-one typically involves the cyclization of hydrazine derivatives with appropriate ketones or aldehydes. One common method includes the reaction of phenylhydrazine with levulinic acid, followed by oxidation in the presence of phosphorus pentachloride (PCl5) .

Industrial Production Methods: Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. These methods may include the use of advanced catalytic systems and optimized reaction conditions to facilitate large-scale production .

Chemical Reactions Analysis

Types of Reactions: 6-phenyl-2-{[3-(trifluoromethyl)phenyl]methyl}-2,3-dihydropyridazin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6-phenyl-2-{[3-(trifluoromethyl)phenyl]methyl}-2,3-dihydropyridazin-3-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer activities.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 6-phenyl-2-{[3-(trifluoromethyl)phenyl]methyl}-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 2

The 2-benzyl group with trifluoromethyl distinguishes this compound from analogs. For example:

  • 5-Chloro-6-phenyl-2-substituted pyridazin-3(2H)-ones (e.g., compounds 3a–3h from ) feature halides or alkyl groups at position 2.
  • 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine () replaces the dihydropyridazinone core with a pyridine ring and incorporates a methoxy group, altering electronic properties and solubility .
Table 1: Substituent Effects on Physicochemical Properties
Compound Position 2 Substituent logP (Predicted) Key Functional Groups
Target Compound [3-(Trifluoromethyl)phenyl]methyl ~3.5 CF₃, benzyl, dihydropyridazinone
5-Chloro-6-phenyl-2-ethylpyridazinone Ethyl ~2.1 Cl, ethyl
Compound Methoxy-pyridin-3-amine ~2.8 Methoxy, dimethylamino

Core Structure Modifications

  • 6-(3-Aminophenyl)-2,3-dihydropyridazin-3-one () retains the dihydropyridazinone core but substitutes position 6 with an aminophenyl group.
  • 6-(2,3-Dihydro-1H-inden-5-yl)-2,3,4,5-tetrahydropyridazin-3-one () replaces the phenyl group with a dihydroindenyl system, altering ring planarity and electronic distribution .

Biological Activity

6-Phenyl-2-{[3-(trifluoromethyl)phenyl]methyl}-2,3-dihydropyridazin-3-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C19H16F3N3O\text{C}_{19}\text{H}_{16}\text{F}_{3}\text{N}_{3}\text{O}

This compound features a dihydropyridazinone core substituted with phenyl and trifluoromethyl groups, which are known to enhance biological activity through various mechanisms.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of pyridazine and thiadiazole have shown promising results against various cancer cell lines.

  • Mechanism of Action
    • The compound may induce apoptosis in cancer cells by activating caspases, which are critical enzymes in the apoptotic pathway. For example, studies on related compounds have shown activation of caspases 3, 8, and 9 in MCF7 breast cancer cells, leading to enhanced anticancer effects .
  • In Vitro Studies
    • In vitro assays have demonstrated that similar compounds exhibit cytotoxicity against prostate cancer (PC3), breast cancer (MCF7), and neuroblastoma (SKNMC) cell lines. The effectiveness was often compared to standard chemotherapeutics like doxorubicin .

Data Table: Biological Activity Comparison

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
This compoundMCF7TBDApoptosis induction
Thiadiazole Derivative 4bPC312.5Caspase activation
Thiadiazole Derivative 4cMCF710.0Caspase activation

Case Study 1: Apoptosis Induction

In a study focusing on the apoptosis-inducing properties of similar compounds, researchers found that the introduction of trifluoromethyl groups significantly enhanced the cytotoxic effect on MCF7 cells. The study employed MTT assays to quantify cell viability and confirmed apoptosis through flow cytometry analysis.

Case Study 2: Structure-Activity Relationship (SAR)

A series of derivatives based on the dihydropyridazinone scaffold were synthesized to evaluate their biological activity. The presence of electron-withdrawing groups like trifluoromethyl was correlated with increased potency against various cancer cell lines. This relationship underscores the importance of molecular modifications in enhancing therapeutic efficacy.

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